Tolmetin-d3
Overview
Description
Tolmetin-d3, also known as Tolmetin, is a nonsteroidal anti-inflammatory drug (NSAID) used to treat mild to moderate pain and help relieve symptoms of arthritis such as inflammation, swelling, stiffness, and joint pain . The molecular formula of Tolmetin-d3 is C₁₅H₁₂D₃NO₃ .
Synthesis Analysis
The synthesis of Tolmetin involves high-yielding electrophilic substitution followed by Wolf−Kishner reduction .
Molecular Structure Analysis
The sodium salt of the C₁₅H₁₂D₃NO₃ organic anion exists in the crystal as a 1:2 hydrate .
Chemical Reactions Analysis
Tolmetin undergoes metabolic activation leading to the formation of reactive acylating derivatives that transacylate glutathione .
Physical And Chemical Properties Analysis
Tolmetin-d3 is a member of pyrroles, a monocarboxylic acid, and an aromatic ketone. It has a molecular weight of 257.28 g/mol .
Scientific Research Applications
Lipid-Drug Interaction Biophysical Effects of Tolmetin on Membrane Mimetic Systems
This study investigated how Tolmetin interacts with membrane mimetic models like liposomes, monolayers, and supported lipid bilayers. The interaction was dependent on the drug's ionization degree and the lipid phase state. This finding can be related to Tolmetin's therapeutic action and gastrointestinal toxicity (Nunes et al., 2011).
Drug Delivery Optimization
Tolmetin Sodium Fast Dissolving Tablets for Rheumatoid Arthritis Treatment This study aimed to increase Tolmetin's bioavailability by creating fast dissolving tablets. The formulation showed an increased drug bioavailability and significant anti-inflammatory efficacy, suggesting its potential in treating rheumatoid arthritis (Elsayed et al., 2022).
Solubility in Supercritical Carbon Dioxide
Using a Static Method to Measure Tolmetin Solubility at Different Pressures and Temperatures in Supercritical Carbon Dioxide The solubility of Tolmetin in supercritical carbon dioxide was examined, highlighting its potential for drug nanonization. The study found a direct correlation between pressure and Tolmetin's solubility (Pishnamazi et al., 2020).
Controlled Release Systems
Controlled Release Alginate-Chitosan Microspheres of Tolmetin Sodium Prepared by Internal Gelation Technique This study developed controlled-release microspheres of Tolmetin Sodium (TS) to overcome its short biological half-life and gastrointestinal problems. The microspheres showed significant anti-inflammatory effects and are a promising method to control TS release (Elsayed, 2021).
Analytical Methods
Green Assay of Tolmetin Sodium Using Solid Contact Potentiometric Sensor A potentiometric sensor was developed for the direct assay of Tolmetin in pharmaceutical forms and human plasma. This method is environmentally friendly and efficient for routine quality control in clinical labs (Mahrous et al., 2023).
Ocular Drug Delivery
Formulation of Tolmetin Ocuserts as Carriers for Ocular Drug Delivery System The study aimed to formulate Tolmetin ocular inserts for the management of ocular inflammations. The inserts demonstrated controlled release and higher ocular retention, making Tol a potential candidate for ocular insert delivery systems (Tofighia et al., 2017).
Safety And Hazards
Tolmetin may cause an increased risk of serious cardiovascular thrombotic events, including myocardial infarction and stroke, which can be fatal. This risk may occur early in treatment and may increase with the duration of use. Tolmetin is contraindicated in the setting of coronary artery bypass graft (CABG) surgery. NSAIDs, including Tolmetin, cause an increased risk of serious gastrointestinal (GI) adverse events, including bleeding, ulceration, and perforation of the stomach or intestines, which can be fatal .
Future Directions
While Tolmetin has been used for many years to treat pain and inflammation, there is still much to learn about this drug. Future research may focus on better understanding its mechanism of action, potential side effects, and interactions with other drugs. It’s also important to continue studying the long-term effects of Tolmetin use .
properties
IUPAC Name |
2-[5-(4-methylbenzoyl)-1-(trideuteriomethyl)pyrrol-2-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-3-5-11(6-4-10)15(19)13-8-7-12(16(13)2)9-14(17)18/h3-8H,9H2,1-2H3,(H,17,18)/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSPUYADGBWSHF-BMSJAHLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=CC=C1C(=O)C2=CC=C(C=C2)C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676161 | |
Record name | [1-(~2~H_3_)Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tolmetin-d3 | |
CAS RN |
1184998-16-0 | |
Record name | [1-(~2~H_3_)Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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